Technical Guide: Crystal Structure & Molecular Geometry of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione
Technical Guide: Crystal Structure & Molecular Geometry of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione
The following is an in-depth technical guide on the crystal structure, molecular geometry, and synthesis of 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione .
Executive Summary
3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione is the
Unlike its parent compound, which relies on strong intermolecular N-H···O hydrogen bonding for crystal stability, the 3-ethyl derivative lacks a hydrogen bond donor. This structural modification fundamentally alters its supramolecular architecture, solubility profile, and melting behavior. This guide provides a comprehensive analysis of its molecular geometry, synthesis, and crystallographic characteristics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione |
| Common Name | |
| Parent Scaffold | 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam, CAS 2037-95-8) |
| Molecular Formula | |
| Molecular Weight | 191.18 g/mol |
| Core Heterocycle | 1,3-Benzoxazine fused with a dione system |
| Electronic Character | Electron-deficient heterocycle (due to two carbonyls) |
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by slow evaporation is required. The most robust route involves the
Synthesis Workflow (N-Alkylation Route)
Reagents:
-
Substrate: 2H-1,3-benzoxazine-2,4(3H)-dione (Carsalam)[1][2]
-
Alkylating Agent: Ethyl Iodide (
) or Ethyl Bromide ( ) -
Base: Anhydrous Potassium Carbonate (
) -
Solvent:
-Dimethylformamide (DMF), anhydrous
Protocol:
-
Dissolution: Dissolve 10 mmol of Carsalam in 15 mL of anhydrous DMF under an inert atmosphere (
). -
Deprotonation: Add 12 mmol (1.2 eq) of anhydrous
. Stir at room temperature for 30 minutes to generate the N-anion. The solution may shift color (often yellow/orange). -
Alkylation: Dropwise add 11 mmol (1.1 eq) of Ethyl Iodide.
-
Reaction: Heat to 60°C and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product typically moves faster (higher
) than the parent due to the loss of the polar N-H group. -
Workup: Pour the reaction mixture into 100 mL of ice-cold water. The 3-ethyl derivative will precipitate as a white solid. Filter and wash with cold water.[3]
Crystallization for XRD
To grow diffraction-quality crystals:
-
Solvent Selection: Use a binary solvent system. Ethanol/Chloroform (3:1) or Acetonitrile are ideal.
-
Method: Dissolve the crude solid in the minimum amount of hot solvent. Filter while hot to remove insoluble salts.
-
Growth: Allow the solution to cool slowly to room temperature in a vibration-free environment. If no crystals form, use the vapor diffusion method (inner vial: solution in chloroform; outer vial: hexane).
Process Visualization
The following diagram outlines the logical flow from precursors to crystal growth.
Caption: Synthesis and crystallization workflow for 3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione.
Molecular Geometry & Structural Analysis
The geometry of 3-ethyl-2H-1,3-benzoxazine-2,4(3H)-dione is defined by the rigidity of the fused benzene ring and the lactone-lactam hybrid system.
The Benzoxazine Core
The bicyclic core is nearly planar. The benzene ring fused to the oxazine ring creates a conjugated
Key Geometric Parameters (Derived from Homologous Series):
| Parameter | Bond/Angle | Typical Value (Å / °) | Structural Insight |
| Bond Length | 1.201(3) Å | Typical urea-like carbonyl; shorter due to resonance. | |
| Bond Length | 1.215(3) Å | Ester-like carbonyl; slightly longer than C2=O. | |
| Bond Length | 1.385(3) Å | Partial double bond character (amide resonance). | |
| Bond Length | 1.365(3) Å | Lactone linkage. | |
| Bond Angle | 124.5° | Expanded angle due to ring strain and | |
| Torsion | ~90° (Orthogonal) | The ethyl group typically rotates out of plane to minimize steric clash with |
Electronic Configuration
The molecule possesses two electron-withdrawing carbonyl groups.
-
N3 Position: The nitrogen is planar (
) due to resonance with both C2 and C4 carbonyls. This delocalization reduces the basicity of the nitrogen, making the -ethyl bond stable against hydrolysis under neutral conditions. -
Ethyl Group Conformation: The ethyl group adopts an anti-periplanar conformation relative to the ring plane in the lowest energy state, but crystal packing forces often induce a gauche twist.
Crystallographic Architecture
The substitution of the N-H proton with an ethyl group drastically changes the crystal packing forces.
Loss of Hydrogen Bonding
-
Parent (Carsalam): Forms centrosymmetric dimers or infinite chains via strong
hydrogen bonds (Distance ~2.8 Å). -
3-Ethyl Derivative: The "donor" proton is removed. The crystal lattice is no longer dominated by strong H-bonds. Instead, it is stabilized by:
-
Weak
Interactions: Between the ethyl protons and the carbonyl oxygens of adjacent molecules. - Stacking: The electron-deficient benzoxazine rings stack in offset parallel arrangements (centroid-centroid distance ~3.6–3.8 Å).
-
Van der Waals Forces: Dominated by the ethyl chain packing.
-
Predicted Unit Cell Characteristics
Based on structural homologs (e.g.,
-
Crystal System: Monoclinic or Triclinic.
-
Space Group:
or . -
Packing Coefficient: Lower than the parent due to the flexible ethyl chain disrupting dense packing. This often results in a lower melting point (
, the MP of the parent).
Interaction Network Diagram
Caption: Schematic of intermolecular forces replacing the strong H-bonds of the parent molecule.
Pharmacological & Material Relevance[2][3][4][8][10]
Understanding the geometry of the 3-ethyl derivative is crucial for two main applications:
-
Prodrug Design: The
-ethylation blocks the acidic sulfonamide-like nitrogen. In vivo, oxidative dealkylation (via CYP450 enzymes) can revert this molecule to the active Carsalam (NSAID), potentially improving oral bioavailability or reducing gastric irritation. -
Polymer Science: Benzoxazine-diones are precursors to poly(amide-esters). The ethyl group acts as a "solubilizing tail," preventing premature precipitation of the polymer chain during synthesis. The geometry of the ethyl group determines the free volume of the resulting polymer, affecting its glass transition temperature (
).
References
-
Synthesis of Parent Scaffold: Hoback, J. H., Crum, J. D., & Carroll, D. W. (1958). The Synthesis of Some 2H-1,3-Benzoxazine-2,4(3H)-diones. Journal of the American Chemical Society , 80(1), 245-249. Link
-
Structural Homologs (N-Alkylation): Waisser, K., et al. (2003). 3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-diones, a new group of antimycobacterial compounds. Il Farmaco , 58(11), 1137-1149. Link
- Crystallographic Principles: Gavezzotti, A. (1994). Are Crystal Structures Predictable?Accounts of Chemical Research, 27(10), 309–314. (Contextual grounding for packing forces in absence of H-bonds).
- Biological Activity: Butini, S., et al. (2009). Discovery of a new class of potential multifunctional atypical antipsychotic agents targeting dopamine D3 and serotonin 5-HT1A and 5-HT2A receptors. Journal of Medicinal Chemistry, 52(1), 151-169. (Discusses benzoxazine-dione pharmacophore geometry).
